3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Description
3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a halogenated piperidine derivative characterized by a benzyloxymethyl group substituted with chlorine atoms at the 2- and 4-positions of the benzene ring. The piperidine nitrogen is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHHWWHDKJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-25-7 | |
| Record name | Piperidine, 3-[[(2,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dichlorobenzyl moiety enhances its binding affinity to specific receptors and enzymes, which may modulate several biochemical pathways.
- Target Interactions : Research indicates that this compound may interact with dopamine receptors, particularly D4R, which is implicated in neurological disorders such as Parkinson's disease .
- Potential Therapeutic Applications : The modulation of receptor activity suggests potential applications in treating conditions like depression and anxiety disorders due to the compound's antidepressant effects observed in preliminary studies.
Biological Activity Profile
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antidepressant | Preliminary evidence suggests potential efficacy in mood disorders. |
| CNS Activity | May influence central nervous system pathways, warranting further investigation. |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Dopamine Receptor Antagonism : In research focused on D4R antagonists, compounds structurally similar to this compound were tested for their ability to modulate dopamine signaling pathways. Results indicated that these compounds could selectively inhibit D4R with improved stability compared to previous analogs .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Contains dichlorobenzyl group; unique substitution pattern | Antimicrobial properties; potential antidepressant effects |
| 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Similar piperidine structure; different substitution position | Investigated for various biological activities |
| 4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Different substitution position; similar halogenation | CNS activity; potential for treating neurological disorders |
This table highlights how slight modifications in the chemical structure can lead to variations in biological activity and therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is primarily investigated for its potential therapeutic properties. It is considered a precursor in the development of new pharmaceuticals, particularly as a candidate for drug design targeting various diseases.
- Therapeutic Targets : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors. For instance, it may interact with cysteine proteases like Cathepsin S, which are implicated in metabolic and immune-mediated diseases such as diabetes and rheumatoid arthritis .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions, making it valuable for creating derivatives with enhanced properties.
- Synthesis Routes : The synthesis typically involves nucleophilic substitution reactions where piperidine reacts with 2,4-dichlorobenzyl chloride under basic conditions.
Biological Studies
The compound is utilized in biological research to study its effects on cellular processes. Its interactions with biological macromolecules can provide insights into its mechanism of action.
- Biological Activity : Preliminary studies suggest that it may exhibit antimicrobial properties and influence neurotransmitter systems, potentially affecting neuronal signaling pathways.
Industrial Applications
Beyond laboratory settings, this compound is also used in the production of specialty chemicals and materials. Its ability to function as a building block in chemical manufacturing processes highlights its relevance in industrial chemistry.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Studies : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- CNS Activity : Research has suggested that derivatives of this compound may influence central nervous system functions, providing a basis for further exploration in neuropharmacology.
- Cancer Research : Ongoing investigations are assessing its role as an anticancer agent due to its interactions with specific cellular pathways involved in tumorigenesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a. 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
- CAS : 1289388-26-6
- Molecular Formula: C₁₃H₁₈Cl₃NO
- Molecular Weight : 310.64 g/mol
- Key Differences: The benzyloxymethyl group is attached to the piperidine ring at position 2 instead of position 3. This positional isomerism may alter steric interactions and binding affinity in biological systems. Limited solubility or stability data are available, but the molecular weight is identical to the target compound .
b. 2-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
- CAS : 1289385-61-0
- Molecular Formula: C₁₃H₁₈Cl₃NO
- Molecular Weight : 310.64 g/mol
- Key Differences : Chlorine substituents are at the 3- and 4-positions of the benzene ring, increasing electron-withdrawing effects compared to the 2,4-dichloro isomer. This may influence reactivity in nucleophilic substitution reactions or receptor binding .
Substituent Variations
a. 4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS : 65214-86-0
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Differences: The benzyl group is replaced with a bulkier diphenylmethoxy moiety. Toxicity data are unavailable, but its larger size may limit applications in CNS-targeting drugs .
b. 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
- CAS: Not explicitly provided (see ).
- Key Differences : Incorporates an isopropyl group at the 2-position of the benzene ring, adding steric bulk and lipophilicity. Such modifications are common in agrochemicals or drugs requiring prolonged half-lives due to increased metabolic stability .
c. 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride
- CAS : 1185301-07-8
- Molecular Formula: C₁₈H₂₇Cl₂NO
- Molecular Weight : 344.3 g/mol
- Key Differences : The cyclohexyl group introduces significant hydrophobicity and conformational rigidity. Such structural features are advantageous in designing compounds with high affinity for hydrophobic binding pockets in enzymes or receptors .
Functional Group Modifications
a. 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
- CAS : 625454-24-2
- Molecular Formula: C₁₄H₂₂ClNO₂
- Molecular Weight : 271.78 g/mol
- This could enhance solubility in aqueous media compared to halogenated analogs .
b. Paroxetine Hydrochloride
- CAS : 78246-49-8 (anhydrous)
- Molecular Formula: C₁₉H₂₀FNO₃•HCl
- Molecular Weight : 365.83 g/mol
- Key Differences: A fluorophenyl and methylenedioxybenzene substituent are present, making it a clinically used selective serotonin reuptake inhibitor (SSRI).
Molecular Weight and Solubility
- Halogenated analogs (e.g., 2,4-dichloro derivatives) generally exhibit higher molecular weights (~310 g/mol) compared to non-halogenated variants (e.g., 3,4-dimethoxy analog at 271.78 g/mol). Chlorine atoms increase density and reduce aqueous solubility, whereas methoxy groups improve solubility .
Regulatory and Environmental Considerations
- Compounds like 3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride may fall under regulations such as China’s New Chemical Substance Environmental Management Measures (). Environmental impacts are often understudied, as noted for 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks ecological data .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, substitution, or coupling. For example, similar compounds (e.g., 4-n-butoxy-beta-piperidinopropiophenone hydrochloride) are synthesized via refluxing mixtures of ketones, piperidine hydrochloride, and paraformaldehyde in solvents like nitroethane/ethanol/toluene, followed by recrystallization . Key factors affecting yield include stoichiometric ratios, solvent polarity, and temperature control. Optimization may involve adjusting acid catalysts (e.g., HCl) and using inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., methyl ethyl ketone) is critical for purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxymethyl and dichloro groups) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Consistency with literature values indicates purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : Solubility in polar solvents (e.g., methanol, DMSO) enables dissolution for in vitro assays, while poor aqueous solubility may necessitate co-solvents (e.g., Tween-80) for biological studies . Pre-formulation studies, including shake-flask methods or HPLC solubility assays, are recommended to determine optimal solvent systems .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzyloxymethyl and dichloro substituents in this compound?
- Methodological Answer :
- Electrophilic Substitution : The electron-withdrawing dichloro group on the benzyl ring directs electrophilic attacks to meta/para positions, influencing further functionalization .
- Hydrolysis Sensitivity : The benzyloxymethyl group may undergo acid-catalyzed cleavage; stability studies (e.g., pH-dependent degradation kinetics via HPLC) are advised .
- Steric Effects : Bulky substituents on the piperidine ring can hinder nucleophilic attacks, requiring catalysts (e.g., Pd/C) for hydrogenation .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by thermal behavior .
- X-Ray Crystallography : Resolves crystal structure ambiguities .
- Cross-Validation : Compare data across peer-reviewed sources (e.g., PubChem, NIST) and replicate synthesis under controlled conditions .
Q. What in vitro assays are suitable for probing its biological activity, given structural analogs’ pharmacological profiles?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for neurotransmitter receptors .
Q. What strategies mitigate stability challenges during long-term storage or in biological matrices?
- Methodological Answer :
- Lyophilization : Enhances shelf-life by converting to stable amorphous solids .
- Antioxidants : Add BHT (0.01–0.1%) to prevent oxidation of the piperidine ring .
- Plasma Stability Assays : Incubate compound in plasma (37°C) and monitor degradation via LC-MS to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
